Cas no 2680846-16-4 (1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one)

1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-28272729
- 1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one
- 2680846-16-4
- 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one
-
- インチ: 1S/C8H10F3NO2/c1-2-6-5-12(3-4-14-6)7(13)8(9,10)11/h2,6H,1,3-5H2
- InChIKey: DBCYDEYTEDSOQV-UHFFFAOYSA-N
- SMILES: FC(C(N1CCOC(C=C)C1)=O)(F)F
計算された属性
- 精确分子量: 209.06636305g/mol
- 同位素质量: 209.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1.1
1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272729-0.25g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 0.25g |
$723.0 | 2025-03-19 | |
Enamine | EN300-28272729-0.05g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 0.05g |
$660.0 | 2025-03-19 | |
Enamine | EN300-28272729-2.5g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 2.5g |
$1539.0 | 2025-03-19 | |
Enamine | EN300-28272729-1.0g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 1.0g |
$785.0 | 2025-03-19 | |
Enamine | EN300-28272729-5.0g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 5.0g |
$2277.0 | 2025-03-19 | |
Enamine | EN300-28272729-0.5g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 0.5g |
$754.0 | 2025-03-19 | |
Enamine | EN300-28272729-10.0g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 10.0g |
$3376.0 | 2025-03-19 | |
Enamine | EN300-28272729-0.1g |
1-(2-ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one |
2680846-16-4 | 95.0% | 0.1g |
$691.0 | 2025-03-19 |
1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報
Introduction to 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one (CAS No. 2680846-16-4)
1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 2680846-16-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a morpholine ring with a trifluoromethyl ketone moiety, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one is particularly noteworthy due to its potential to modulate biological processes. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. Additionally, the morpholine ring provides a flexible and polar scaffold that can enhance the compound's solubility and bioavailability.
Recent studies have explored the pharmacological properties of 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one. One notable area of research has been its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced the enzyme's activity in vitro, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Beyond enzyme inhibition, 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one has also shown promise in modulating cellular signaling pathways. A study conducted by a team of researchers at a leading pharmaceutical company revealed that the compound can selectively target and modulate specific signaling pathways involved in cancer cell proliferation. This selective modulation could potentially lead to new strategies for cancer therapy, particularly in cases where traditional treatments have limited efficacy.
The safety profile of 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one is another critical aspect of its evaluation. Preclinical studies have indicated that the compound exhibits low toxicity and favorable pharmacokinetic properties. These findings are crucial for advancing the compound through various stages of drug development, including clinical trials. The low toxicity profile suggests that it may be well-tolerated by patients, reducing the risk of adverse side effects.
In addition to its therapeutic potential, 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one has also been investigated for its use as a tool compound in chemical biology research. Tool compounds are essential for understanding the function and regulation of biological systems at a molecular level. By using this compound as a probe, researchers can gain insights into the mechanisms underlying various biological processes and diseases. This information can then be used to inform the design of more effective therapeutic agents.
The synthesis of 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one has been optimized to ensure high yield and purity. Various synthetic routes have been developed to produce this compound efficiently. One common approach involves the reaction of 4-(bromoethyl)morpholine with trifluoroacetyl chloride followed by dehydrohalogenation to form the desired product. The optimization of these synthetic methods has facilitated large-scale production and availability for both research and development purposes.
In conclusion, 1-(2-Ethenylmorpholin-4-yl)-2,2,2-trifluoroethan-1-one (CAS No. 2680846-16-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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